3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine
Overview
Description
The compound “3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine” is a complex organic molecule. The “tert-butyl” group refers to a substituent with the structural formula -C(CH3)3 . The “imidazo[1,5-a]pyrazine” part of the name indicates that the compound contains an imidazo[1,5-a]pyrazine ring, which is a type of heterocyclic compound .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine, due to its structural similarity with substituted pyrazinecarboxamides and imidazoazines, may participate in the synthesis and biological evaluation processes akin to these related compounds. For instance, substituted pyrazinecarboxamides have been synthesized through condensation reactions involving various aminothiazoles or anilines, leading to compounds with notable anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Specifically, derivatives have shown significant activity against Mycobacterium tuberculosis and the fungal strain Trichophyton mentagrophytes, as well as inhibiting oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
Chemical Reactions and Annulations
Further, the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their subsequent annulation with the pyridine ring showcases the versatility of such compounds in chemical synthesis, leading to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. Such reactions underline the compound's utility in generating novel chemical entities, which could be explored for various biological activities (Tsizorik et al., 2019).
Methodologies in Synthesis
Moreover, research into the development of new, simple, and efficient methods for the synthesis of imidazo-azines, including imidazo[1,5-a]pyrazine derivatives, through flash vacuum thermolysis of tert-butylimines, illustrates the potential of this compound in novel synthetic methodologies. These processes yield high-quality imidazoazines, opening avenues for further exploration in drug development and material science (Justyna et al., 2017).
Potential as Ligands for Receptor Complexes
The synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex presents another application, indicating the therapeutic and pharmacological potential of related compounds. This research suggests that this compound derivatives could be explored for their binding affinities and modulatory effects on various receptor complexes, highlighting their relevance in neuroscience and pharmacology (Weber et al., 2002).
Properties
IUPAC Name |
3-tert-butyl-8-chloro-1-iodoimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClIN3/c1-10(2,3)9-14-8(12)6-7(11)13-4-5-15(6)9/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPOYPIRLUVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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